![molecular formula C7H10N2O2 B2576162 [1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol CAS No. 2247104-10-3](/img/structure/B2576162.png)

[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

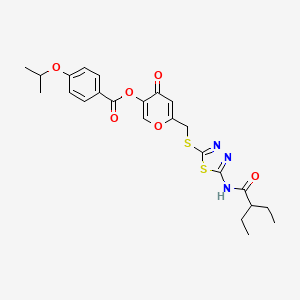

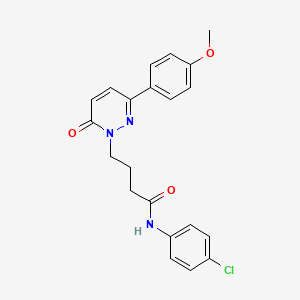

“[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 2247104-10-3 . Its IUPAC name is (1-(5-aminoisoxazol-3-yl)cyclopropyl)methanol . The compound has a molecular weight of 154.17 .

Synthesis Analysis

The synthesis of oxazolines, which is the core structure of this compound, has been extensively studied . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Molecular Structure Analysis

The InChI code of the compound is 1S/C7H10N2O2/c8-6-3-5(9-11-6)7(4-10)1-2-7/h3,10H,1-2,4,8H2 . This indicates that the compound has a cyclopropyl group attached to a methanol group, and an oxazole ring with an amino group at the 5-position .

科学的研究の応用

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) discusses a tris(triazolyl)methanol ligand which forms a complex with CuCl. This complex is an efficient catalyst for Huisgen 1,3-dipolar cycloadditions, a reaction useful in synthesizing various organic compounds (Ozcubukcu et al., 2009).

Synthesis of Pyrrolo[3,4-b]pyridin-5-one

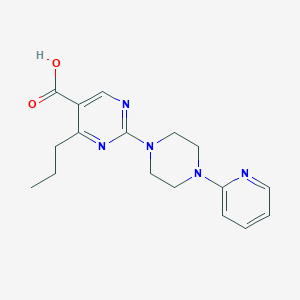

Janvier et al. (2002) describe a novel synthesis method for 5-aminooxazole, leading to the formation of pyrrolo[3,4-b]pyridin-5-one. This synthesis involves a multicomponent reaction and represents a new scaffold-generating reaction (Janvier et al., 2002).

Palladium-Catalyzed Decarboxylative Cyclopropanation

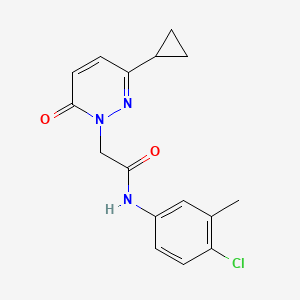

Shintani et al. (2011) report a palladium-catalyzed decarboxylative cyclopropanation process. This method results in the formation of oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity, demonstrating a novel approach to synthesizing such compounds (Shintani et al., 2011).

Synthesis of Cyclodepsipeptides

Bughin et al. (2007) developed a method for synthesizing cyclodepsipeptides incorporating a sugar amino acid (alcohol). This involves a three-component reaction leading to the formation of 5-aminooxazole, which is then used for macrocyclization to produce cyclic sugar amino acids (Bughin et al., 2007).

Synthesis of 2,3-Dihydroquinazolin-4(1H)-one

Liu et al. (2021) discuss an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one. Methanol is used as a C1 source for cyclizing with 2-aminobenzamides, showcasing an efficient method for producing N-heterocycles (Liu et al., 2021).

Safety and Hazards

作用機序

Target of Action

Oxazole derivatives, which [1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol is a part of, have been found to interact with a wide spectrum of biological targets . For instance, some oxazole derivatives have been evaluated for their antagonistic activity on the prostacyclin (IP) receptor .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6-3-5(9-11-6)7(4-10)1-2-7/h3,10H,1-2,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJOHNDAXQGSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=NOC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2576081.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)

![4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2576090.png)

![1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2576095.png)

![N-[2-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2576097.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)